molecular formula C11H21NO2 B15114184 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one

1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one

Cat. No.: B15114184
M. Wt: 199.29 g/mol
InChI Key: WIDJSQPKMYHULT-UHFFFAOYSA-N
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Description

1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one is a chemical compound that features a pyrrolidine ring, a hydroxymethyl group, and a dimethylbutanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one can be achieved through several synthetic routes. One common method involves the reaction of a pyrrolidine derivative with a suitable aldehyde or ketone under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also incorporate advanced purification techniques such as chromatography or crystallization to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the butanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, or thiols

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Derivatives with different functional groups replacing the hydroxymethyl group

Scientific Research Applications

1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[2-(Hydroxymethyl)pyrrolidin-1-yl]prop-2-en-1-one: A similar compound with a prop-2-en-1-one moiety instead of the dimethylbutanone moiety.

    Pyrrolidin-2-ones: Compounds featuring a pyrrolidin-2-one ring, which are structurally related and share some chemical properties.

Uniqueness

1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound in various research and industrial applications.

Properties

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

1-[2-(hydroxymethyl)pyrrolidin-1-yl]-3,3-dimethylbutan-1-one

InChI

InChI=1S/C11H21NO2/c1-11(2,3)7-10(14)12-6-4-5-9(12)8-13/h9,13H,4-8H2,1-3H3

InChI Key

WIDJSQPKMYHULT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(=O)N1CCCC1CO

Origin of Product

United States

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